molecular formula C16H20N4O3S B2756653 N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034303-75-6

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2756653
CAS RN: 2034303-75-6
M. Wt: 348.42
InChI Key: JYQVTKBXUPENLF-UHFFFAOYSA-N
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Description

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat. EMA401 has shown promising results in preclinical and clinical trials as a potential treatment for chronic pain.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds structurally related to N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a study on the synthesis of pyrimidine-azetidinone analogues revealed their potential in exhibiting antimicrobial properties against various bacterial and fungal strains, alongside in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests that similar compounds, including the one , could be explored for their antibacterial and antituberculosis capabilities, offering a pathway to design more effective drugs against these diseases (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Another area of interest is the synthesis of Schiff’s bases and 2-azetidinones from similar structures, which have shown promising results as potential antidepressant and nootropic agents. This highlights the significance of the azetidinone structure in contributing to central nervous system (CNS) activity, indicating that this compound could be a candidate for developing new CNS-active drugs (Thomas et al., 2016).

Herbicide Development

Research on pyrimidinylthiobenzoates, which share a core pyrimidine component with the chemical in focus, has provided insights into their mechanism as acetohydroxyacid synthase inhibitors. These inhibitors play a crucial role in developing herbicides targeting branched-chain amino acid biosynthesis in plants. The detailed bioactive conformation analysis of these compounds can aid in designing more efficient herbicides, suggesting a potential agricultural application for this compound (He et al., 2007).

Fluorescence Studies and Bioconjugation

The interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies. This research, focusing on compounds with pyrimidin-2-amine functionalities, emphasizes the potential of such molecules in bioconjugation and fluorescence studies, which could be extended to this compound. These applications are crucial in developing diagnostic tools and studying protein interactions (Meng et al., 2012).

properties

IUPAC Name

N-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-23-15-6-5-14(9-12(15)2)24(21,22)20-10-13(11-20)19-16-17-7-4-8-18-16/h4-9,13H,3,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVTKBXUPENLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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